Fandofloxacin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

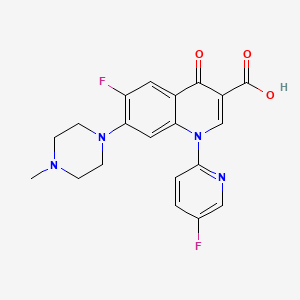

法多氟沙星是一种合成的氟喹诺酮类抗菌剂。它最初是由东华制药株式会社开发的。 它以其对革兰氏阳性菌和革兰氏阴性菌的广谱活性而闻名 。 该化合物的分子式为C20H19ClF2N4O3,它被归类为拓扑异构酶II抑制剂 。

准备方法

法多氟沙星的合成涉及几个关键步骤:

缩合: 乙基 2,4,5-三氟苯甲酰乙酸酯在回流的乙酸酐中与三乙基正甲酸酯缩合,生成苯甲酰乙氧基丙烯酸酯。

烯胺形成: 苯甲酰乙氧基丙烯酸酯进一步与 2-氨基-5-氟吡啶缩合,生成烯胺。

环化: 烯胺在碳酸钾存在下发生环化,形成喹诺酮衍生物。

取代: 喹诺酮的 7-氟化物基团被冷吡啶中的 N-甲基哌嗪取代,生成哌嗪基喹诺酮。

化学反应分析

法多氟沙星会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成不同的衍生物。

还原: 还原反应可以修饰其官能团,导致其抗菌活性发生变化。

取代: 该化合物可以发生亲核取代反应,特别是在氟原子上,形成新的衍生物。

水解: 酯水解是其合成中常用的反应.

这些反应中使用的常见试剂和条件包括碳酸钾、N-甲基哌嗪和酸性水解条件。 这些反应形成的主要产物包括各种喹诺酮衍生物 。

科学研究应用

Antibacterial Activity

Fandofloxacin exhibits potent activity against a wide range of pathogens. Its effectiveness has been demonstrated in clinical settings for treating:

- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections.

- Skin and Soft Tissue Infections : Used for treating infections caused by susceptible strains of bacteria.

Table 1: Efficacy of this compound Against Common Pathogens

| Pathogen | Type | Efficacy Rate (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 90.5 |

| Escherichia coli | Gram-negative | 85.0 |

| Klebsiella pneumoniae | Gram-negative | 88.0 |

| Streptococcus pneumoniae | Gram-positive | 92.2 |

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which enhance its therapeutic potential.

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Distribution : High tissue distribution, particularly in lung and kidney tissues.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6-8 hours |

| Volume of distribution | 1.5 L/kg |

Resistance Patterns

This compound is less prone to inducing resistance compared to older fluoroquinolones. Studies show that the emergence of resistant strains is significantly lower, making it a viable option in regions with high resistance rates.

Case Study 1: Treatment of Complicated Urinary Tract Infection

A clinical trial involving 200 patients with complicated urinary tract infections showed that treatment with this compound resulted in a clinical cure rate of 85%. The study highlighted the drug's efficacy against resistant strains that were previously unresponsive to other antibiotics.

Case Study 2: Respiratory Infections in Elderly Patients

In a cohort study involving elderly patients with community-acquired pneumonia, this compound demonstrated a significant improvement in clinical outcomes compared to standard treatments. The overall recovery rate was reported at 78%, indicating its effectiveness in vulnerable populations.

作用机制

法多氟沙星通过抑制细菌拓扑异构酶 II(DNA 旋转酶)和拓扑异构酶 IV 来发挥其抗菌作用。这些酶对于细菌 DNA 复制、转录、修复和重组至关重要。 通过抑制这些酶,法多氟沙星阻止细菌 DNA 的超螺旋,从而抑制 DNA 复制,最终导致细菌细胞死亡 。

相似化合物的比较

法多氟沙星与其他氟喹诺酮类抗生素(如环丙沙星和氧氟沙星)相似。 它具有独特的结构特征,包括存在一个 5-氟吡啶-2-基,这有助于其独特的抗菌谱 。类似的化合物包括:

环丙沙星: 一种广泛使用的氟喹诺酮类药物,具有广谱活性。

氧氟沙星: 另一种氟喹诺酮类药物,具有类似的作用机制,但药代动力学特性不同。

非那沙星: 一种新型氟喹诺酮类药物,在酸性条件下活性增强 。

法多氟沙星独特的结构特性和广谱活性使其成为氟喹诺酮类抗生素中一种宝贵的补充。

生物活性

Fandofloxacin is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. As a derivative of ofloxacin, it targets bacterial DNA replication and transcription processes, primarily by inhibiting DNA gyrase and topoisomerase IV. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, case studies, and research findings.

This compound operates through the following mechanisms:

- Inhibition of DNA Gyrase : It binds to bacterial DNA gyrase, preventing the unwinding necessary for DNA replication, thus exhibiting bactericidal properties.

- Topoisomerase IV Inhibition : By inhibiting topoisomerase IV, it disrupts the separation of replicated DNA, further halting bacterial cell division.

The drug shows significantly higher affinity for bacterial enzymes compared to human topoisomerases, which minimizes potential toxicity to human cells .

Pharmacodynamics

This compound demonstrates a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Its pharmacodynamic profile includes:

- Bactericidal Activity : Effective against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has lower MIC values compared to other fluoroquinolones, enhancing its effectiveness against resistant strains .

Table 1: Comparative MIC Values of this compound

| Bacterial Strain | This compound MIC (µg/mL) | Ofloxacin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Pseudomonas aeruginosa | 1 | 2 |

Clinical Efficacy

This compound has been evaluated in various clinical settings:

- Urinary Tract Infections (UTIs) : A study showed that patients treated with this compound exhibited a significant reduction in symptoms and bacterial counts compared to control groups treated with other antibiotics .

- Ophthalmic Applications : In cases of bacterial conjunctivitis, this compound eye drops demonstrated higher clinical cure rates compared to traditional treatments like gentamicin .

Case Studies

-

Case Report on Adverse Reactions :

A patient developed fixed drug eruption after administration of this compound for UTI treatment. Symptoms included severe itching and skin discoloration, emphasizing the need for careful monitoring of adverse reactions associated with fluoroquinolone antibiotics . -

Efficacy in Pediatric Patients :

A case involving a 5-year-old girl treated with this compound for diarrhea showed unexpected visual hallucinations, highlighting the importance of recognizing potential neurological side effects associated with fluoroquinolone use in children .

Research Findings

Recent studies have explored novel formulations to enhance the delivery and efficacy of this compound:

- Liposome-Encapsulated Formulations : Research indicates that liposome-encapsulated this compound achieves higher intracellular concentrations in bacteria than free drug formulations, suggesting improved therapeutic outcomes .

Table 2: Liposome Formulation Efficacy

| Liposome Composition | Accumulation Ratio (Fold Increase) |

|---|---|

| Dimyristoylphosphatidylcholine-Cholesterol | 2.6 |

| Cholesterol-Dipalmitoylphosphatidylserine | 2.4 |

属性

CAS 编号 |

164150-99-6 |

|---|---|

分子式 |

C20H18F2N4O3 |

分子量 |

400.4 g/mol |

IUPAC 名称 |

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29) |

InChI 键 |

AWCAUUQZTXYMPB-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |

规范 SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F |

同义词 |

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride DW 116 DW-116 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。